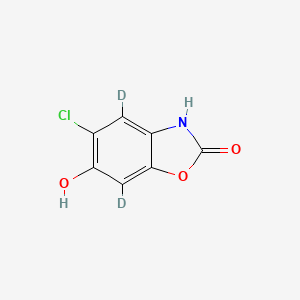

6-Hydroxy chlorzoxazone-d2

Overview

Description

6-Hydroxy chlorzoxazone-d2 (CAS: 1432065-00-3) is a deuterium-labeled analog of 6-hydroxy chlorzoxazone, the primary metabolite of chlorzoxazone, formed via cytochrome P450 2E1 (CYP2E1)-mediated oxidation . Its molecular formula is C₇H₂ClNO₃D₂, with a molecular weight of 187.58 g/mol . This stable isotope-labeled compound is widely used as an internal standard in pharmacokinetic and metabolic studies to enhance the accuracy of mass spectrometry (MS) and liquid chromatography (LC) analyses, particularly in biological matrices . Its deuterium substitution at specific positions minimizes interference from endogenous metabolites, ensuring precise quantification of chlorzoxazone and its metabolites in clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy chlorzoxazone-d2 is synthesized by incorporating deuterium into the chlorzoxazone molecule. The process involves the hydroxylation of chlorzoxazone by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling and purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy chlorzoxazone-d2 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Hydroxy chlorzoxazone-d2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy chlorzoxazone-d2 is similar to that of chlorzoxazone. It acts as a muscle relaxant by inhibiting the degranulation of mast cells, which prevents the release of histamine and slow-reacting substances of anaphylaxis (SRS-A) . This inhibition reduces muscle spasms and provides relief from discomfort associated with musculoskeletal conditions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

6-Hydroxy Chlorzoxazone (Non-labeled Parent Compound)

- Molecular Formula: C₇H₄ClNO₃

- Role : Primary metabolite of chlorzoxazone, used as a biomarker for CYP2E1 activity in vivo .

- Urinary excretion of this metabolite correlates strongly with CYP2E1 activity (r = 0.85, p < 0.0001), but its quantification without isotopic internal standards is less reliable due to matrix effects .

6-Hydroxy Chlorzoxazone-¹³C₆

- Molecular Formula: C₇H₄ClNO₃ (with six ¹³C atoms)

- Molecular Weight : 185.56 g/mol .

- Role : Carbon-13-labeled analog used for isotopic tracing in drug metabolism studies.

- Key Differences :

Chlorzoxazone-d₃

- Molecular Formula: C₇H₅ClNO₂D₃ (deuterium at three positions)

- Role : Deuterated parent compound of chlorzoxazone, used to study the pharmacokinetics of the unmetabolized drug .

- Key Differences :

6-Hydroxy Tetracenomycin C (6-OH TCM C)

- Molecular Formula: C₂₅H₂₄O₁₀ (non-chlorinated, polycyclic structure) .

- Role: A hydroxylated metabolite of tetracenomycin C, produced via bacterial oxygenases .

- Key Differences: Structurally distinct (tetracenomycin backbone vs. benzoxazolinone in chlorzoxazone derivatives). Relevant in antibiotic biosynthesis studies rather than human CYP2E1 research .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

6-Hydroxy chlorzoxazone-d2 is a deuterated derivative of 6-hydroxy chlorzoxazone, a metabolite of the muscle relaxant chlorzoxazone. This compound has drawn attention for its role in pharmacokinetics and enzyme activity studies, particularly concerning cytochrome P450 (CYP) enzymes. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : CHClNO

- Molecular Weight : 185.565 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : 240-242°C

- CAS Number : 1750-45-4

This compound is primarily produced through the metabolism of chlorzoxazone by CYP2E1. This process involves the oxidation of chlorzoxazone to form 6-hydroxy chlorzoxazone, which is subsequently glucuronidated and eliminated from the body . The metabolic ratio of 6-hydroxy chlorzoxazone to chlorzoxazone serves as a reliable marker for assessing CYP2E1 activity in clinical settings .

Enzyme Activity

Research indicates that approximately 90% of chlorzoxazone is metabolized by CYP2E1 to produce 6-hydroxy chlorzoxazone, highlighting its significance in drug metabolism studies . The compound's ability to serve as a probe for CYP2E1 activity makes it valuable in pharmacogenomic research, particularly in understanding interindividual variability in drug metabolism.

Case Studies

-

CYP2E1 Activity Assessment :

A study involving 36 participants measured the plasma levels of 6-hydroxy chlorzoxazone after administering a single dose of chlorzoxazone. The metabolic ratio varied significantly among individuals, indicating a correlation with body weight and suggesting that dosing adjustments may be necessary based on individual metabolic capacity .Time Post-Dose Metabolic Ratio Range Sample Size 2 hours 0.12 - 0.61 36 4 hours Not reported - 6 hours Not reported - -

Influence of Ethanol :

Another aspect investigated was the effect of moderate ethanol consumption on the metabolic ratio. The study found no significant influence, suggesting that prior ethanol intake does not substantially affect CYP2E1 activity as measured by this metabolic ratio .

Safety and Toxicology

The safety profile of chlorzoxazone, and by extension its metabolites like this compound, has been generally favorable in clinical use. However, adverse effects such as dizziness have been reported at higher doses, necessitating careful monitoring during administration .

Q & A

Basic Research Questions

Q. How is 6-Hydroxy Chlorzoxazone-d2 synthesized, and what methods ensure isotopic purity?

- Methodological Answer : Synthesis involves deuterium incorporation via hydrogen-deuterium exchange reactions under controlled acidic or basic conditions. Purification is achieved using reversed-phase HPLC, with isotopic purity validated via mass spectrometry (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement at specific positions (e.g., the benzoxazolone ring) .

Q. What is the role of this compound in studying cytochrome P450 2E1 (CYP2E1) activity?

- Methodological Answer : As a deuterated metabolite of Chlorzoxazone, it serves as a stable isotope-labeled internal standard in CYP2E1 phenotyping assays. Researchers quantify its formation in human liver microsomes or recombinant CYP2E1 systems using LC-MS/MS. The deuterium label minimizes interference from endogenous metabolites, improving accuracy in kinetic studies (e.g., , ) .

Q. What protocols are recommended for storing and handling this compound to ensure stability?

- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-resistant containers. For working solutions, use deuterated solvents (e.g., DMSO-d6) to prevent proton exchange. Stability under freeze-thaw cycles should be validated via repeated LC-MS analysis over 72 hours .

Advanced Research Questions

Q. How can researchers address variability in CYP2E1 activity measurements using this compound across different in vitro models?

- Methodological Answer : Variability arises from differences in enzyme expression (e.g., microsomes vs. hepatocytes) or experimental conditions (e.g., NADPH concentration). Normalize data using:

- Internal controls : Co-incubation with CYP2E1 inhibitors (e.g., disulfiram) .

- Cross-model validation : Compare results across recombinant enzymes, primary hepatocytes, and whole-liver models .

- Statistical adjustments : Apply mixed-effects models to account for batch-to-batch reagent variability .

Q. What analytical challenges arise when distinguishing this compound from its non-deuterated analog in complex biological matrices?

- Methodological Answer : Challenges include isobaric interference and ion suppression in MS. Mitigation strategies:

- Chromatographic separation : Use ultra-high-performance LC (UHPLC) with HILIC columns to resolve isotopic variants.

- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish exact mass differences (e.g., 2.0144 Da for ) .

- Matrix-matched calibration : Prepare standards in analyte-free biological fluids (e.g., plasma) to correct for ion suppression .

Q. How can conflicting data on this compound’s metabolic stability be resolved?

- Methodological Answer : Contradictions may stem from species-specific CYP2E1 activity or incubation conditions. Resolve via:

- Species comparison : Parallel assays in human, rat, and mouse models to identify interspecies differences .

- Time-course studies : Measure metabolite formation at multiple time points (e.g., 0–120 minutes) to capture nonlinear kinetics .

- Meta-analysis : Pool data from published studies using standardized inclusion criteria (e.g., enzyme source, detection method) .

Q. What novel applications exist for this compound beyond CYP2E1 phenotyping?

- Methodological Answer :

- Reactive metabolite trapping : Use deuterium labeling to track electrophilic intermediates in glutathione trapping assays .

- Gene expression modulation : Investigate its role in CYP2E1 induction via nuclear receptor (e.g., PXR/CAR) activation using luciferase reporter assays .

- Cross-species metabolic profiling : Compare deuterated vs. non-deuterated metabolite ratios to study evolutionary divergence in detoxification pathways .

Properties

IUPAC Name |

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.